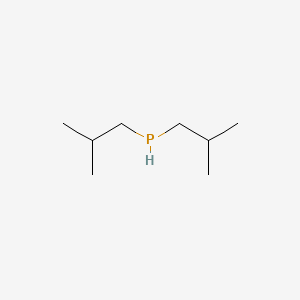

di-i-butylphosphine

Description

The Pivotal Role of Phosphine (B1218219) Ligands in Modern Chemical Synthesis and Catalysis

Phosphine ligands, a class of organophosphorus compounds, are of fundamental importance in modern chemical synthesis, especially in transition metal-catalyzed reactions. Their significance stems from their ability to coordinate to metal centers and systematically modify the catalyst's properties. By altering the substituents on the phosphorus atom, chemists can fine-tune the steric and electronic environment of the metal, thereby influencing the catalyst's activity, selectivity, and stability. This tunability is a key reason for the widespread use of phosphine ligands in a vast array of catalytic processes, including cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. sigmaaldrich.com

The electronic properties of phosphine ligands, their ability to act as σ-donors and π-acceptors, directly impact the reactivity of the metal center. Steric bulk, often quantified by the Tolman cone angle, plays a crucial role in shielding the metal center, which can prevent undesirable side reactions and control the coordination of substrates. The development of a diverse library of phosphine ligands has been a driving force behind many recent advancements in catalysis.

Contextualization of Secondary Phosphines in Advanced Ligand Design

Secondary phosphines, which contain a P-H bond, are valuable intermediates in the synthesis of more complex phosphine ligands. They serve as versatile building blocks for the creation of both chiral and achiral phosphine ligands tailored for specific catalytic applications. The reactivity of the P-H bond allows for a variety of chemical transformations, enabling the introduction of diverse functionalities. While their direct use in catalysis can be limited due to the potential instability of the P-H bond under catalytic conditions, their role as precursors is of immense strategic importance in ligand design. The ability to generate libraries of ligands from a common secondary phosphine intermediate facilitates the rapid screening and optimization of catalysts for new chemical reactions.

Structure

3D Structure

Properties

IUPAC Name |

bis(2-methylpropyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19P/c1-7(2)5-9-6-8(3)4/h7-9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREAZWJEBORMTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CPCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063261 | |

| Record name | Phosphine, bis(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4006-38-6 | |

| Record name | Diisobutylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4006-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine, bis(2-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004006386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, bis(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphine, bis(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphine, bis(2-methylpropyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Coordination Chemistry and Metal Complex Formation with Di I Butylphosphine Ligands

Electronic and Steric Parameters of Di-i-butylphosphine in Coordination

The behavior of this compound as a ligand in metal complexes is largely governed by a combination of its electronic and steric properties. These parameters influence the geometry, stability, and reactivity of the resulting coordination compounds.

Phosphine (B1218219) ligands, such as this compound, are primarily σ-donors, where the lone pair of electrons on the phosphorus atom is donated to an empty orbital on the metal center. The electron-donating ability of a phosphine is influenced by the nature of the substituents on the phosphorus atom. Alkyl groups, like the isobutyl groups in this compound, are electron-releasing, which increases the electron density on the phosphorus atom and enhances its σ-donor strength.

The steric bulk of a phosphine ligand is a critical factor in coordination chemistry, influencing the number of ligands that can coordinate to a metal center and the geometry of the resulting complex. The most widely used measure for the steric bulk of phosphine ligands is the Tolman cone angle (θ). libretexts.org This angle is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents, with the vertex at the metal center at a standard M-P bond distance of 2.28 Å. libretexts.org

Table 1: Tolman Cone Angles (θ) for Selected Bulky Phosphine Ligands

| Phosphine Ligand | Cone Angle (θ) in degrees |

|---|---|

| PMe3 | 118° |

| PPh3 | 145° |

| P(isopropyl)3 | 160° |

| P(tert-butyl)3 | 182° |

This table presents a selection of cone angles for commonly used bulky phosphine ligands to provide context for the steric properties of this compound.

Ligand Donor/Acceptor Properties and σ-Donor Characteristics

Metal-Ligand Interactions and Complex Geometries

The interplay of electronic and steric factors in this compound and its derivatives dictates how they interact with various metal centers, leading to a diverse range of complex geometries and coordination modes.

This compound and its derivatives form stable complexes with a variety of transition metals.

Palladium: Palladium complexes with bulky phosphine ligands are extensively used in cross-coupling reactions. For example, complexes of palladium with di(tert-butyl)neopentylphosphine, a sterically demanding ligand, have been shown to be highly efficient precatalysts for amination and arylation reactions. Palladium(0) complexes such as bis(di-tert-butylphenylphosphine)palladium and bis(tri-tert-butylphosphine)palladium have also been synthesized.

Gold: Gold(I) complexes containing bulky phosphine ligands like tri-tert-butylphosphine (B79228) have been synthesized and characterized. For instance, chloro(tri-tert-butylphosphine)gold(I) is a stable compound where the bulky phosphine ligand shields the gold center. Bimetallic adducts involving gold and other metals, influenced by the steric and electronic properties of the phosphine ligand, have also been reported.

Ruthenium: While specific examples with this compound were not prominent in the search results, ruthenium is known to form a wide array of complexes with various phosphine ligands, which are active in numerous catalytic processes.

Nickel: Nickel complexes with bulky phosphine ligands are well-documented. For example, nickel(II) can form complexes with ligands like 1,2-bis-(di-t-butylphosphinomethyl)benzene. Three-coordinate nickel-carbene complexes stabilized by bidentate phosphine ligands such as 1,2-bis(di-tert-butylphosphino)ethane (B21065) have been prepared and structurally characterized.

Cobalt: Cobalt complexes with bulky phosphine ligands have been synthesized and studied for their catalytic activity in polymerization reactions. For example, di-tert-butylphosphido-bridged dimers of cobalt(I) have been prepared. acs.org

Zinc: Zinc chloride forms complexes with bulky phosphines like tri-tert-butylphosphane. Depending on the reaction conditions, both dimeric, halide-bridged structures and monomeric complexes can be formed. The interaction of platinum complexes containing bulky phosphines with zinc compounds has also been explored, leading to the formation of bimetallic adducts.

This compound itself typically acts as a monodentate ligand, binding to a metal center through its single phosphorus donor atom. However, by incorporating this compound moieties into larger molecular frameworks, bidentate and multidentate ligands can be created.

Bidentate phosphine ligands, which can chelate to a metal center, are of great interest in catalysis. An important characteristic of these chelating ligands is the "bite angle," the P-M-P angle, which can significantly influence the catalytic activity. For example, 1,2-bis(di-tert-butylphosphino)ethane (dtbpe) is a classic bidentate ligand that forms stable chelate complexes with metals like nickel. The synthesis of nickel(II) hydride complexes supported by amido diphosphine ligands, which can be symmetrical or unsymmetrical, has also been reported.

The strong σ-donating ability and significant steric bulk of this compound and related ligands can have a profound impact on the oxidation state and stability of the metal center in a complex. The electron-rich nature of these phosphines can help to stabilize metals in lower oxidation states.

The steric hindrance provided by the bulky isobutyl groups can protect the metal center from unwanted side reactions, thereby increasing the stability of the complex. This steric protection can also prevent the decomposition of reactive intermediates in catalytic cycles. Furthermore, the bulkiness of these ligands can lead to the formation of complexes with lower coordination numbers, which are often more reactive and catalytically active. For example, the steric bulk of tri-tert-butylphosphine is known to stabilize two-coordinate palladium(0) complexes.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tri-tert-butylphosphine |

| Di(tert-butyl)neopentylphosphine |

| Bis(di-tert-butylphenylphosphine)palladium |

| Bis(tri-tert-butylphosphine)palladium |

| Chloro(tri-tert-butylphosphine)gold(I) |

| 1,2-bis-(di-t-butylphosphinomethyl)benzene |

| 1,2-bis(di-tert-butylphosphino)ethane |

| Di-tert-butylphosphido |

| Zinc chloride |

| Tri-tert-butylphosphane |

| PMe3 |

| PPh3 |

| P(isopropyl)3 |

Monodentate, Bidentate, and Multidentate Coordination Modes of this compound and its Derivatives

Dynamic Behavior and Hemilability of this compound Metal Complexes

The coordination of this compound and its derivatives to metal centers can lead to complexes that exhibit a range of dynamic behaviors in solution. These phenomena, including fluxional processes and hemilability, are of significant interest as they can influence the reactivity and catalytic properties of the complexes.

One prominent feature is the hemilability of ligands incorporating the this compound moiety. Hemilability refers to the ability of a multidentate ligand to have one donor arm reversibly dissociate from the metal center while the other remains coordinated. This "dangling" donor can then re-coordinate, often facilitating intermediate steps in a chemical reaction.

An example of this is seen in Vaska-type iridium complexes with a protic and hemilabile imidazolyl di-tert-butylphosphine (B3029888) ligand. In the solid state, these complexes are ionic, with the imidazole (B134444) arm of the ligand coordinated to the iridium center. However, in solution, a dynamic equilibrium is established. The chloride-containing complex, for instance, exists in equilibrium with an octahedral Ir(III)-hydride species at room temperature. This transformation is proposed to occur through the tautomerization of a neutral Vaska analog intermediate, where the halide is coordinated and the phosphine is monodentate. For the bromide and iodide analogs, this equilibrium is also observed, but only upon heating, indicating a kinetic barrier to the halide moving into the inner coordination sphere before tautomerization can occur. The fluoride (B91410) analog does not form the Ir(III)-hydride species, likely due to strong hydrogen bonding between the imidazolyl proton and the fluoride anion.

The dynamic nature of these complexes is often studied using variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, in dinuclear copper(I) bromide complexes bridged by a P-NHC ligand containing a di-tert-butylphosphine group, variable-temperature 1H NMR studies in deuterated dichloromethane (B109758) (CD2Cl2) revealed dynamic processes. At room temperature, the signals were very broad, indicating fluxionality, which resolved into more defined signals upon cooling. Similarly, in silver(I) complexes with related ligands, the absence of observable phosphorus-silver coupling in the 31P NMR spectrum suggests a rapid dynamic behavior involving the breaking and forming of the P-Ag bond on the NMR timescale.

In platinum(II) dimethyl complexes featuring a (di-tert-butylphosphino)-2-aminopyridine ligand, thermolysis in benzene-d6 (B120219) leads to competing dynamic pathways. One pathway is a "rollover" cyclometalation, and the other is intermolecular benzene (B151609) C-H activation. The hemilabile nature of the P,N-ligand is crucial for this reactivity.

Another aspect of dynamic behavior is the cleavage of bonds within the ligand itself, such as P-C bonds, which can be promoted by the metal center. In nickel complexes containing a P2N2 ligand with di-tert-butylphosphine groups, the cleavage of P-C and C-H bonds has been observed. The propensity for this cleavage is influenced by the nature of other ancillary diphosphine ligands in the complex, with more rigid or bulky diphosphines promoting the reaction.

The table below summarizes key dynamic behaviors observed in metal complexes containing di-tert-butylphosphine derivatives.

| Complex Type | Metal | Dynamic Process | Method of Observation | Research Finding |

| [Ir(P-N)2X(CO)] (P-N = imidazolyl di-tert-butyl phosphine) | Iridium | Hemilability, Tautomerization | NMR Spectroscopy | In solution, an equilibrium exists between a square-planar Ir(I) complex and an octahedral Ir(III)-H species. The position of the equilibrium is dependent on the halide (X) and temperature. |

| [Cu2Br2(LtBu)2] (LtBu = P-NHC ligand with di-tert-butylphosphine) | Copper | Fluxionality | Variable-Temperature 1H NMR | Broad NMR signals at room temperature indicate a dynamic process, which is slowed at lower temperatures. |

| [Ag4Br4(LtBu)2] (LtBu = P-NHC ligand with di-tert-butylphosphine) | Silver | Ligand Exchange (P-Ag bond lability) | 31P NMR Spectroscopy | The absence of P-Ag coupling suggests rapid breaking and formation of the phosphorus-silver bond. |

| [((tBu)P(N-H)N)PtMe2] ((tBu)P(N-H)N = (di-tert-butylphosphino)-2-aminopyridine) | Platinum | Rollover Cyclometalation, C-H Activation | NMR Spectroscopy during Thermolysis | Competing intramolecular cyclometalation and intermolecular C-H activation pathways are observed. |

| [Ni(P2N2)(diphosphine)][BF4]2 (P2N2 = ligand with di-tert-butylphosphine) | Nickel | P-C/C-H Bond Cleavage | NMR Spectroscopy | The cleavage of P-C and C-H bonds within the P2N2 ligand is influenced by the steric and electronic properties of an ancillary diphosphine ligand. |

Advanced Catalytic Applications of Di I Butylphosphine in Homogeneous and Organocatalysis

Di-i-butylphosphine as a Ligand in Transition Metal-Catalyzed Cross-Coupling Reactions

Di-iso-butylphosphine and its derivatives, such as di-tert-butylphosphine (B3029888), are pivotal ligands in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The steric bulk and electron-rich nature of these phosphine (B1218219) ligands are crucial for the efficiency of catalysts, particularly those based on palladium.

Palladium complexes incorporating di-alkylphosphine ligands, including di-iso-butylphosphine and the closely related and extensively studied di-tert-butylphosphine, are highly effective in a range of cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction, which couples organoboron compounds with organic halides, benefits significantly from bulky, electron-rich phosphine ligands. For instance, di-(1-adamantyl)-n-butylphosphine, a ligand with similar steric and electronic properties to di-iso-butylphosphine, in combination with Pd(OAc)2, has proven to be an excellent catalyst system for the Suzuki-Miyaura reaction of even unreactive aryl chlorides, achieving high turnover numbers. The use of such ligands facilitates the crucial transmetalation and reductive elimination steps in the catalytic cycle. In a study on the stereoselective Suzuki-Miyaura cross-coupling of β-enamido triflates, a palladium catalyst with a di-tert-butylphosphine biphenyl (B1667301) ligand was among those tested, highlighting the relevance of this ligand class in achieving specific stereochemical outcomes.

Heck Reaction: The Heck reaction, which couples alkenes with aryl or vinyl halides, is another area where bulky phosphine ligands are instrumental. A palladium catalyst system comprising Pd(dba)2 and di-1-adamantyl-n-butylphosphine has been reported as highly efficient for the Heck reaction of deactivated aryl chlorides, surpassing previously known catalysts. The steric bulk of the ligand is thought to promote the regeneration of the active Pd(0) catalyst.

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling amines with aryl halides. Di(tert-butyl)neopentylphosphine (DTBNpP), a sterically demanding ligand, has shown comparable or superior activity to tri(tert-butyl)phosphine for the amination of aryl bromides under mild conditions and is also effective for aryl chlorides at higher temperatures. The development of various generations of catalyst systems, often featuring bulky phosphine ligands, has significantly expanded the scope of this reaction.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. Air-stable, monoligated palladium precatalysts bearing bulky phosphine ligands have enabled copper-free Sonogashira reactions at room temperature, even with challenging substrates. For instance, the use of a di-tert-butylneopentylphosphine (B1584642) ligand allowed for high yields with a broad range of functional groups. Zwitterionic trialkylphosphonium sulfonates derived from di-tert-butylphosphine have also been used as air-stable ligand precursors for efficient room-temperature Sonogashira couplings of aryl bromides in aqueous solvents.

Carbonylation: Palladium-catalyzed carbonylation reactions are used to introduce a carbonyl group into organic molecules. The ligand di(1-adamantyl)-n-butylphosphine (cataCXium A) has been particularly effective in the palladium-catalyzed carbonylation of aryl and heteroaryl halides. It has enabled the formylation of aryl bromides using synthesis gas (CO/H2) at significantly lower pressures than previously required. This ligand has also been applied in carbonylative Suzuki-Miyaura couplings.

Table 1: Application of this compound and Analogs in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Ligand Example | Key Findings | Citations |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Di-(1-adamantyl)-n-butylphosphine | High turnover numbers for coupling with unreactive aryl chlorides. | |

| Heck Reaction | Di-1-adamantyl-n-butylphosphine | More efficient than previous catalysts for deactivated aryl chlorides. | |

| Buchwald-Hartwig Amination | Di(tert-butyl)neopentylphosphine | High activity for amination of aryl bromides and chlorides. | |

| Sonogashira Coupling | Di-tert-butylneopentylphosphine | Facilitates room-temperature, copper-free reactions with high yields. | |

| Carbonylation | Di(1-adamantyl)-n-butylphosphine | Enables formylation of aryl bromides at low pressures. |

Gold catalysts, particularly cationic gold(I) complexes, have gained prominence for their ability to activate alkynes, allenes, and alkenes towards nucleophilic attack. Di-alkylphosphine ligands play a crucial role in modulating the reactivity and selectivity of these gold catalysts.

Hydroamination: Gold(I) complexes with phosphine ligands are effective catalysts for the hydroamination of alkenes and alkynes. For instance, (acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate has been used to catalyze the intramolecular hydroamination of alkenes. The electronic properties of the phosphine ligand can influence the reaction rate, with more electron-withdrawing ligands sometimes leading to faster reactions. In some cases, gold catalysts with di-tert-butylphosphine-based ligands have shown comparable activity to N-heterocyclic carbene (NHC) gold complexes.

Cyclization: Gold(I)-catalyzed cyclization reactions are powerful methods for constructing cyclic structures. The Au(I)-catalyzed cyclization of hydroxyallylic ethers to form tetrahydropyrans proceeds efficiently with (acetonitrile)[(o-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate. These reactions are often rapid and high-yielding under mild conditions.

Cycloaddition: Gold-catalyzed cycloaddition reactions provide access to complex polycyclic systems. Gold(I) complexes featuring highly donating biaryl di-tert-butylphosphine ligands have been shown to catalyze (4+3) cycloaddition reactions. These catalysts can activate allenes or other unsaturated systems to participate in various cycloaddition cascades.

The steric and electronic properties of di-iso-butylphosphine and its analogs are directly responsible for the enhanced efficiency and selectivity observed in many catalytic reactions.

Electronic Effects: As strong σ-donors, these alkylphosphine ligands increase the electron density on the metal center. This enhanced electron density facilitates the oxidative addition of substrates like aryl chlorides, which are typically less reactive than aryl bromides or iodides. However, the balance between steric and electronic effects is delicate. For example, in Buchwald-Hartwig amination, while di(tert-butyl)neopentylphosphine's larger cone angle leads to higher activity with aryl bromides, the stronger electron-donating ability of tri(tert-butyl)phosphine may be more beneficial for the activation of aryl chlorides.

Gold-Catalyzed Transformations (e.g., Hydroaminations, Cyclizations, Cycloaddition)

Hydrogenation and Transfer Hydrogenation Processes

Di-iso-butylphosphine and related bulky phosphines are also valuable ligands in metal-catalyzed hydrogenation and transfer hydrogenation reactions, which are fundamental processes for the reduction of unsaturated functional groups.

Complexes of rhodium and other transition metals with bulky phosphine ligands are known to be highly active hydrogenation catalysts. While specific examples detailing di-iso-butylphosphine itself in hydrogenation are less common in the provided context, the principles derived from similar bulky phosphines are applicable. The combination of steric bulk and electron-donating ability in these ligands is key to creating highly active and selective catalysts for the hydrogenation of olefins.

Transfer Hydrogenation: In transfer hydrogenation, hydrogen is transferred from a donor molecule (like 2-propanol) to the substrate. Ruthenium complexes are often employed for this purpose. A study investigated the catalytic activity of the [RuCl2(p-cymene)]2 dimer in the presence of various phosphines, including P(i-Bu)3, for transfer hydrogenation reactions. Such systems have been explored for the reduction of ketones and imines. While the specific complex with P(i-Bu)3 was not found to be the most suitable for reducing acetophenone (B1666503) and benzaldehyde (B42025) in one study, the exploration highlights the interest in such ligands for these transformations.

Other this compound-Mediated Catalytic Transformations

The utility of di-iso-butylphosphine and its analogs extends beyond the aforementioned reactions. They are involved in a variety of other catalytic processes, often leveraging their unique steric and electronic profile.

Dehydrocoupling Reactions: Borane-di(tert-butyl)phosphine complex is used as a reactant in dehydrocoupling reactions, showcasing the utility of phosphine-borane adducts in catalysis.

Phosphine-Catalyzed Annulations: Nucleophilic phosphine catalysis is a growing field where the phosphine itself acts as the catalyst. While the provided information focuses on its role as a ligand, the fundamental properties of di-iso-butylphosphine make it a candidate for development in such organocatalytic transformations.

Cycloisomerization Reactions

Gold(I) complexes featuring bulky phosphine ligands, such as those incorporating a di-tert-butylphosphine group, have emerged as powerful catalysts for cycloisomerization reactions of enynes. The steric and electronic properties of these ligands are crucial in directing the reaction pathway and achieving high levels of selectivity.

A notable example involves the use of the gold(I) phosphine complex [MeCNAu(JohnPhos)]+SbF6-, where JohnPhos is (1,1′-biphenyl-2-yl)di-tert-butylphosphine. In the cycloisomerization of 1,7-enyne esters, the choice of ligand on the gold(I) catalyst dictates the reaction outcome. While an N-heterocyclic carbene (NHC) ligand leads to a tandem 1,3-acyloxy migration/6-exo-trig cyclization/1,5-acyl migration, the JohnPhos ligand promotes a different pathway. The use of the [MeCNAu(JohnPhos)]+SbF6- catalyst results in a preferential 1,3-acyloxy migration, followed by a 6-exo-trig cyclization and subsequent hydrolysis. This process yields highly functionalized cis-1,2,3,6-tetrahydropyridin-4-yl ketone derivatives in good to excellent yields and as single regio-, diastereo-, and enantiomers.

This catalytic divergence highlights the critical role of the di-tert-butylphosphine-containing ligand. The electronic and steric differences between the phosphine and NHC ligands allow for the selective synthesis of distinct, structurally diverse heterocyclic products from the same starting material. This strategy has been successfully applied to the synthesis of an enantiopure analogue of the bioactive 2,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridine family of compounds.

Further research has demonstrated the versatility of this catalyst system. In the cycloisomerization of 1,6-diyne esters, changing the catalyst to [MeCNAu(JohnPhos)]+SbF6- and modifying the substrate led to a cascade involving 1,3-acyloxy migration, 5-exo-dig cyclization, and a Prins-type [2+2]-cycloaddition to furnish bicyclo[3.2.0]hepta-1,5-dienes. The catalyst JohnPhosMeCNAuSbF6 has also been employed in the key step for constructing the phenanthrene (B1679779) moiety of Laetevirenol A via the cycloisomerization of an o-alkenyl-o'-alkynylbiphenyl.

Silyl-Heck Reactions

The silyl-Heck reaction, a palladium-catalyzed process for synthesizing unsaturated organosilanes, has been significantly advanced by the development of specialized phosphine ligands. While initial studies identified tBuPPh2 as an effective ligand for producing trimethylvinylsilanes from styrene (B11656) derivatives, its application was limited by the need for a specific palladium precatalyst, (COD)Pd(CH2SiMe3)2, as more common sources like Pd2(dba)3 gave poor yields.

To overcome these limitations and improve reaction efficiency, a second-generation ligand, bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine, was rationally designed. This ligand, which is more sterically hindered and electron-rich, was engineered to promote the oxidative addition of the Si-I bond while inhibiting the binding of other ligands that could hinder the catalytic cycle.

The catalyst system derived from this second-generation ligand and the widely available Pd2(dba)3 precatalyst demonstrates superior reactivity in the preparation of vinylsilanes from a broad range of styrene derivatives. It provides excellent yields and is tolerant of numerous functional groups, including chlorides, fluorides, esters, ethers, amines, and boronic esters. This improved methodology allows for the synthesis of more highly substituted vinylsilanes, which are valuable intermediates in oxidation and cross-coupling reactions.

The effectiveness of this catalyst system is demonstrated across various substrates, as detailed in the table below.

Table 1: Silyl-Heck Reaction of Various Styrenes Catalyzed by Pd2(dba)3 and bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine. Data sourced from .

This advancement marks a significant step in the utility of the silyl-Heck reaction, making functionalized vinylsilanes more accessible.

Olefin Metathesis

In the field of olefin metathesis, ruthenium-based catalysts are predominant. The performance of these catalysts is heavily influenced by the ligands attached to the metal center. While N-heterocyclic carbenes (NHCs) are common in highly active second-generation catalysts, phosphine ligands continue to play a crucial role in modulating catalyst activity, stability, and selectivity.

Research into phosphine-based ruthenium catalysts has explored the replacement of standard ligands with those containing di-tert-butylphosphine moieties to achieve specific catalytic properties. For instance, Chen and co-workers developed a family of highly active ruthenium-alkylidene catalysts for the copolymerization of norbornene and cyclooctene (B146475) using a bidentate o-(dialkylphosphino)phenolate chelating ligand. Specifically, an o-(di-tert-butylphosphino)phenolate ligand was synthesized and investigated. The steric nature of the ligands in these systems was found to influence the Z-selectivity of the metathesis reaction.

In a different approach, a patent describes an olefin metathesis process using a bimetallic ruthenium complex that can optionally contain di(t-butyl)phosphine. wipo.int This catalyst system, which also includes a carbene-generating agent, is particularly active at higher temperatures (above 90°C) and is suitable for cyclization and ring-opening polymerization metathesis. wipo.int

Furthermore, computational studies using density functional theory (DFT) have been employed to design new types of Ru-based catalysts. One such in silico study investigated a family of catalysts where the typical NHC ligand was replaced by a phosphine-phosphonium ylide ligand. These studies provide insight into the reaction mechanism, including the initiation, propagation, and termination steps, and compare the energy profiles of these novel catalysts to standard Grubbs-type catalysts. Although first-generation catalysts with two phosphine ligands are generally less active than second-generation NHC/phosphine complexes, they are often less prone to undesirable side reactions, making the choice of phosphine ligand critical for specific applications.

This compound in Organocatalysis

Beyond its role as a ligand in metal-based catalysis, the phosphine functional group is central to a class of powerful, metal-free organocatalysts. Nucleophilic phosphine catalysis involves the addition of a tertiary phosphine to an electrophilic substrate, creating a reactive zwitterionic intermediate that drives a variety of chemical transformations.

A prominent class of phosphine-derived organocatalysts is the phosphazene superbases. These are extremely strong, non-nucleophilic organic bases that are soluble in many organic solvents. Their high basicity and steric hindrance around the Lewis basic core make them effective in minimizing catalyst inhibition and preventing undesired side reactions that can occur with metallic bases. For example, the phosphazene superbase P2Et has been shown to be a mild and functional-group-tolerant base for palladium-catalyzed C-N, C-O, and C-C cross-coupling reactions at room temperature.

Phosphazenes have also been demonstrated as efficient organocatalysts for the metal-free hydrosilylation of carbon dioxide. In this process, the phosphazene base catalyzes the selective reduction of CO2 to silyl (B83357) formates, which can be further reduced to methoxysilanes. This reaction showcases the potential of phosphine-based organocatalysts in activation and transformation of small molecules.

While many studies in nucleophilic phosphine catalysis employ triphenylphosphine (B44618) or tributylphosphine, the principles can be extended to other phosphines like di-tert-butylphosphine. The choice of phosphine influences the reactivity and selectivity of the catalytic cycle. The steric bulk and electronic properties of ligands like di-tert-butylphosphine can be advantageous in tuning the properties of these organocatalytic systems, although specific applications focusing solely on di-isobutylphosphine are less commonly documented than those for its tert-butyl analogue or other common phosphines.

Theoretical and Computational Studies on Di I Butylphosphine Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) has emerged as a principal tool for investigating the electronic structure and predicting the reactivity of phosphine (B1218219) ligands and their metal complexes. DFT calculations allow for the detailed examination of molecular orbitals, charge distribution, and energetic properties, which are fundamental to understanding a ligand's behavior.

Research has shown that the electronic properties of phosphine ligands, such as di-i-butylphosphine, are critical in determining the outcome of catalytic reactions. The phosphorus atom's lone pair, which is crucial for bonding to a metal center, and the nature of the isobutyl substituents, define the ligand's σ-donating and π-accepting capabilities. DFT calculations can quantify these properties. For instance, the energy of the Highest Occupied Molecular Orbital (HOMO) is often correlated with the ligand's σ-donation strength.

Computational studies have explored how modifying substituents on the phosphine ligand affects the electronic environment of the metal catalyst. For example, in a study of P,N-ligated gold complexes, DFT calculations were used to probe the effects of different phosphine groups, including di-tert-butylphosphine (B3029888), on the free energies of activation for oxidative addition. These calculations revealed that this critical reaction step is primarily driven by the electronic effects of the P,N-ligand.

Table 1: Calculated Electronic and Steric Parameters for Phosphine Ligands

| Ligand | Tolman Electronic Parameter (TEP, cm⁻¹) | Cone Angle (°) | Percent Buried Volume (%Vbur) |

|---|---|---|---|

| PMe₃ | 2064.1 | 118 | 24.0 |

| P(n-Bu)₃ | 2060.3 | 132 | - |

| PPh₃ | 2068.9 | 145 | 31.2 |

| PCy₃ | 2056.4 | 170 | 31.9 |

| P(o-tolyl)₃ | 2066.6 | 194 | - |

This table presents a selection of phosphine ligands with their corresponding Tolman Electronic Parameter (TEP), a measure of electronic effects, and two common steric descriptors: the Tolman Cone Angle and the Percent Buried Volume. While direct data for this compound was not available in the immediate search, these analogues illustrate the range of properties that are quantified computationally.

Computational Mechanistic Elucidation of this compound-Catalyzed Reaction Cycles

Computational chemistry, particularly DFT, plays a crucial role in unraveling the complex mechanisms of catalytic reactions. For reactions catalyzed by metal complexes featuring this compound or structurally similar bulky phosphines, computational studies provide a step-by-step energetic landscape of the entire catalytic cycle. This includes the characterization of pre-catalysts, active catalytic species, intermediates, and transition states for key elementary steps such as oxidative addition, transmetalation, and reductive elimination.

For example, in palladium-catalyzed cross-coupling reactions, the mechanism often involves the formation of a monoligated Pd(0) species, L₁Pd(0), as the most active catalyst. Computational studies have been instrumental in demonstrating that bulky ligands, akin to this compound, favor the formation of these coordinatively unsaturated species, which in turn facilitates crucial steps like oxidative addition and reductive elimination.

A combined kinetic and computational analysis of the palladium-catalyzed formylation of aryl bromides, using the bulky ligand di-1-adamantyl-n-butylphosphine (cataCXium A), illustrates the power of this approach. DFT calculations were used to construct a detailed mechanistic model, suggesting that the turnover-limiting sequence involves a reversible migratory insertion step followed by a dihydrogen activation step. The model also successfully predicted the influence of substrate electronics on the reaction kinetics.

Similarly, DFT calculations have been employed to understand the high activity of ylide-functionalized phosphines in palladium-catalyzed amination reactions in comparison to established ligands like P(tBu)₃. These studies show that the flexible P-C-P angle in the ylide-phosphine ligand allows it to adjust its steric bulk to the metal's environment, facilitating the formation of low-coordinated palladium complexes that readily undergo the elementary steps of the catalytic cycle.

Table 2: Computationally Determined Activation Barriers for Elementary Steps in a Catalytic Cycle

| Reaction Step | Catalyst System | Calculated Activation Barrier (kcal/mol) |

|---|---|---|

| Oxidative Addition (Ph-I) | P,N-ligated Au(I) with di-tert-butylphosphine | 16.4–18.2 |

| Oxidative Addition (Ph-Cl) | keYPhos-Pd | 49 kJ·mol⁻¹ (~11.7 kcal/mol) |

| Migratory Insertion (Formylation) | PAd₂ⁿBu-Pd (Electron-Rich ArBr) | Lower activation barriers |

| Migratory Insertion (Formylation) | PAd₂ⁿBu-Pd (Electron-Poor ArBr) | Higher activation barriers |

This table provides examples of activation energies for key steps in different catalytic cycles, as determined by DFT calculations. These values are critical for understanding reaction rates and identifying the rate-determining step.

Molecular Mechanics and Stereodynamic Investigations of this compound

While quantum mechanical methods like DFT are powerful for electronic structure analysis, molecular mechanics (MM) provides a computationally less expensive approach to study the steric properties and conformational dynamics of molecules. This is particularly relevant for flexible molecules like this compound, where the rotation around P-C and C-C bonds can lead to multiple conformers.

A seminal study by Rithner and Bushweller investigated the stereodynamics of a series of di-tert-butylphosphines, including analogues with varying third substituents, using a combination of variable-temperature NMR spectroscopy and molecular mechanics calculations. researchgate.net These studies focused on understanding the barriers to rotation of the bulky tert-butyl groups. The research showed that for most of these phosphines, a decoalescence is observed in the ¹H and ¹³C{¹H} NMR spectra at low temperatures, which is attributable to the slowing of tert-butyl rotation on the NMR timescale. researchgate.net

Molecular mechanics calculations were employed to model the ground-state geometries and the transition states for these rotational processes, allowing for the determination of the energy barriers. This combined experimental and computational approach provides a detailed picture of the dynamic stereochemistry of these bulky phosphine ligands. Understanding these stereodynamics is crucial, as the conformational flexibility and the steric hindrance presented by the ligand can significantly influence the geometry and stability of the resulting metal complexes and, consequently, their catalytic activity. researchgate.net

Ligand Parameterization and Quantitative Structure-Activity Relationships (QSAR) in this compound Catalysis

To systematically understand and predict the performance of catalysts, researchers have developed various parameters to quantify the steric and electronic properties of ligands like this compound. These parameters are essential for establishing Quantitative Structure-Activity Relationships (QSAR), which correlate a ligand's structural features with its observed effect on a catalytic reaction.

One of the earliest and most widely used sets of parameters was developed by Tolman. The Tolman Electronic Parameter (TEP) is derived from the C-O stretching frequency of Ni(CO)₃L complexes and provides a measure of the ligand's net electron-donating ability. For sterics, the Tolman cone angle (θ) defines the solid angle occupied by the ligand at a standard M-P bond distance. libretexts.org

More recently, other steric descriptors have been developed to provide a more nuanced picture. The percent buried volume (%Vbur), for example, calculates the percentage of the volume of a sphere around the metal that is occupied by the ligand. This metric has been widely applied to rationalize and predict catalytic outcomes.

These parameters are the foundation of QSAR studies in catalysis. By building a database of ligands with their calculated descriptors and corresponding catalytic performance (e.g., yield, turnover frequency, enantioselectivity), statistical models can be developed. These models, often using multiple linear regression or machine learning algorithms, can identify which ligand properties are most influential for a given reaction. For instance, a QSAR study might reveal that for a specific cross-coupling reaction, a combination of a large cone angle and high electron-donating ability leads to the best results. Such models not only provide mechanistic insight but also guide the rational design of new, more effective phosphine ligands for specific catalytic applications.

Advanced Analytical and Spectroscopic Characterization of Di I Butylphosphine and Its Metal Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) for Structural Elucidation and Dynamic Behavior

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of di-i-butylphosphine complexes, offering detailed information about their structure and behavior in solution. The presence of magnetically active nuclei such as ¹H, ¹³C, and especially ³¹P, allows for a thorough structural elucidation.

³¹P NMR Spectroscopy is particularly powerful for studying phosphine (B1218219) ligands and their metal complexes. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its chemical environment, including oxidation state, coordination to a metal center, and the nature of the other ligands in the coordination sphere. For instance, the oxidation of a phosphine to a phosphine oxide results in a significant downfield shift in the ³¹P NMR spectrum. In metal complexes, coordination typically causes a change in the ³¹P chemical shift compared to the free ligand. For example, in a series of di-tert-butylphosphine (B3029888) indole (B1671886) derivatives, ³¹P NMR signals appear in the range of δ 71-79 ppm.

¹H and ¹³C NMR Spectroscopy provide complementary structural information. The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the isobutyl groups' methine (CH) and methyl (CH₃) protons, as well as a signal for the P-H proton. The coupling of these protons to the phosphorus nucleus (J-coupling) provides definitive evidence for the structure. For example, the P-H proton would appear as a doublet with a large ¹J(P-H) coupling constant. Similarly, in the ¹³C NMR spectrum, the carbon atoms of the isobutyl groups will exhibit coupling to the phosphorus atom.

Dynamic Behavior of these complexes can be investigated using variable-temperature NMR studies. Processes such as ligand exchange or fluxionality of the metal's coordination sphere can be monitored. At lower temperatures, these processes may slow sufficiently on the NMR timescale to resolve distinct signals for non-equivalent nuclei, whereas at higher temperatures, rapid exchange can lead to broadened or averaged signals. For example, the dynamic behavior of certain copper(I) complexes with phosphine-NHC ligands has been studied, showing that spectral characteristics at low temperatures are consistent with the solid-state structure, while dynamic processes occur at higher temperatures.

A key parameter derived from NMR studies of complexes containing two phosphine ligands is the phosphorus-phosphorus coupling constant, ²J(P–M–P). The magnitude of this coupling constant can provide valuable information about the geometry of the complex, distinguishing between cis and trans isomers.

| Complex Type / Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| 1-(Di-tert-butylphosphanyl)-1H-indole | ³¹P | 71.27 | N/A | |

| 1-(Di-tert-butylphosphanyl)-3-methyl-1H-indole | ³¹P | 72.99 | N/A | |

| 1-(Di-tert-butylphosphanyl)-1H-indole | ¹³C (P-C) | 35.08 | ¹J(P-C) = 24.9 | |

| 1-(Di-tert-butylphosphanyl)-1H-indole | ¹³C (P-C-C) | 29.07 | ²J(P-C) = 16.2 | |

| cis-[PtCl₂(this compound oxide)₂H]⁻ | ³¹P | - | - |

X-ray Diffraction Studies of this compound Metal Complexes

Studies on complexes with sterically similar bulky phosphine ligands, such as di-tert-butylphosphine, reveal common structural motifs. For example, the crystal structure of bis[μ-acetatodicarbonyl(di-tert-butylphosphine)ruthenium(I)] was determined by X-ray diffraction. This analysis showed a dinuclear "sawhorse-like" structure with a Ru-Ru bond of 2.735 Å, where the di-tert-butylphosphine ligands occupy axial positions. The coordination geometry at each ruthenium atom was found to be roughly octahedral.

In another example involving a palladium complex with (8-methyl-2-quinolylmethyl)di-t-butyl-phosphine, X-ray analysis confirmed a bidentate coordination mode for the ligand, resulting in a distorted square-planar geometry around the palladium center. The steric bulk of the di-alkylphosphine ligand significantly influences the coordination number and geometry of the resulting complex.

For this compound derivatives, a platinum complex containing the corresponding phosphine oxide, cis-[PtCl₂{(i-Bu)₂PO}₂H]⁻[HNEt₃]⁺, has been characterized by X-ray diffraction. Such studies are crucial for understanding how the ligand framework, including the size and orientation of the isobutyl groups, dictates the packing of molecules in the crystal lattice and influences the catalytic activity of the complex.

| Compound | Crystal System | Space Group | Key Bond Length (Å) | Key Bond Angle (°) | Reference |

|---|---|---|---|---|---|

| [PdCl₂(mqp)] (mqp = (8-methyl-2-quinolylmethyl)di-t-butyl-phosphine) | Monoclinic | P2₁/c | Pd-P = 2.243(1) | P-Pd-N = 87.5(1) | |

| bis[μ-acetatodicarbonyl(di-tert-butylphosphine)ruthenium(I)] | Orthorhombic | Pbca | Ru-Ru = 2.735(1) | - | |

| [Cu₂(LᵗBu)₂Br₂] (LᵗBu = P-NHC hybrid ligand) | Triclinic | P-1 | Cu-P = 2.206(1) | P-Cu-C(NHC) = 159.2(1) |

Other Advanced Spectroscopic Techniques (e.g., Infrared, UV-Visible, Terahertz Spectroscopy)

Beyond NMR and X-ray diffraction, a range of other spectroscopic methods are employed to fully characterize this compound complexes.

Infrared (IR) Spectroscopy is used to identify characteristic vibrational modes within the complex. The P-H stretching vibration in the free ligand, for instance, would be expected in the region of 2200-2400 cm⁻¹. Upon coordination, the position and intensity of this band can change. IR spectroscopy is also vital for identifying other functional groups and co-ligands, such as carbonyl (CO) or cyanide (CN) groups, which have strong, characteristic absorptions. Far-IR spectroscopy can be used to probe vibrations of the metal-ligand bonds themselves, such as metal-halogen or metal-phosphorus stretches.

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic structure of the complexes. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. In transition metal complexes, these often involve d-d transitions or charge-transfer bands. Metal-to-ligand charge transfer (MLCT) bands are common in complexes with π-acceptor ligands and can be very intense. The position and intensity of these absorptions are sensitive to the metal, its oxidation state, and the ligand set, making UV-Vis spectroscopy a useful tool for studying the electronic properties and solution stability of these compounds.

Terahertz (THz) Spectroscopy , also known as far-infrared spectroscopy, is an emerging technique for characterizing organometallic complexes in the solid state. Operating in the 0.1–3 THz range, this method probes low-frequency molecular vibrations, such as torsional modes of ligand substituents and lattice vibrations (phonons). These low-energy modes are sensitive to weak intermolecular interactions like C-H···π and π···π stacking, which govern crystal packing. Research on copper(I)-phosphine complexes has shown that THz spectra are strongly correlated with the crystal structure and photoluminescence properties, establishing a link between macroscopic properties and subtle intermolecular forces.

| Technique | Information Obtained | Typical Application for Phosphine Complexes |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational modes of functional groups | Identifying P-H, M-H, C=O, and M-P stretches. |

| UV-Visible Spectroscopy | Electronic transitions (d-d, charge transfer) | Characterizing MLCT bands and studying solution stability. |

| Terahertz (THz) Spectroscopy | Low-frequency vibrations, intermolecular interactions | Correlating crystal packing with photophysical properties. |

Emerging Research Frontiers and Future Directions in Di I Butylphosphine Chemistry

Development of Sustainable and Atom-Economic Synthetic Routes for Di-i-butylphosphine

The demand for greener chemical processes has spurred the development of sustainable and atom-economic methods for synthesizing phosphines like this compound. Traditional routes often involve multi-step processes with significant waste generation. Modern approaches aim to maximize the incorporation of all reactant atoms into the final product, a principle known as atom economy.

One of the most promising sustainable strategies is hydrophosphination , which involves the direct addition of a P-H bond across an unsaturated carbon-carbon bond (e.g., in alkenes or alkynes). researchgate.net This method is inherently 100% atom-economical as it forms the desired P-C bond without generating by-products. researchgate.net Research has explored various ways to initiate this reaction, including thermal, radical, base-catalyzed, and metal-catalyzed pathways. researchgate.net Catalyst- and solvent-free hydrophosphination reactions represent a particularly green approach, aligning with multiple principles of green chemistry by preventing waste, maximizing atom economy, and avoiding the use of auxiliary substances.

Another sustainable route involves the efficient reduction of the corresponding phosphine (B1218219) oxide. For bulky dialkylphosphines like the di-isobutyl and di-tert-butyl derivatives, synthesis via their respective phosphine oxides is often recommended. These phosphine oxides can then be reduced to the desired phosphine. This two-step process can be more scalable and avoid some of the pitfalls of other methods, such as overalkylation. Recent advancements also include the use of electrosynthesis, a creative and simple process for preparing organophosphorus compounds under green conditions.

| Synthetic Strategy | Key Features | Sustainability Aspect | Relevant Research Focus |

|---|---|---|---|

| Hydrophosphination | Direct addition of P-H bond to C=C or C≡C bonds. | 100% atom economy; minimal by-products. | Catalyst-free, solvent-free, and metal-catalyzed methods. |

| Reduction of Phosphine Oxides | Two-step process involving formation and subsequent reduction of R₂P(O)H. | Scalable routes for specific bulky dialkylphosphines. | Development of efficient and selective reducing agents. |

| Electrosynthesis | Use of electrochemical methods to form P-C or P-heteroatom bonds. | Green, precise, and often low-cost method. | Novel electrochemical processes for direct P-S or P-C coupling. |

Exploration of Novel Catalytic Systems and Asymmetric Transformations utilizing this compound

Bulky and electron-rich trialkylphosphines, a class to which this compound belongs, are crucial for creating highly active and versatile palladium catalysts for a variety of cross-coupling reactions. These ligands are effective for reactions involving challenging substrates like aryl chlorides. The steric bulk and electron-donating nature of these phosphines accelerate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. For instance, palladium catalysts supported by bulky phosphines like P(t-Bu)₃ have been shown to be effective in Suzuki, Stille, Negishi, and Heck reactions under mild conditions.

In the realm of asymmetric catalysis , where the goal is to produce a single enantiomer of a chiral molecule, P-stereogenic phosphines (where the phosphorus atom itself is the chiral center) with bulky substituents are highly sought after. The proximity of the stereogenic center to the catalytically active metal can lead to unique and powerful enantioselective induction. Ligands bearing bulky groups like tert-butyl have demonstrated excellent enantioselectivity and catalytic efficiency in numerous transition-metal-catalyzed asymmetric reactions, particularly rhodium-catalyzed hydrogenations. While this compound is not P-chirogenic itself, its derivatives can be, and its steric profile is relevant to the design of new, effective chiral ligands. The development of ligands like Sadphos, which incorporate bulky and electron-rich phosphine moieties, has led to significant progress in palladium-catalyzed enantioselective reactions.

Integration of this compound Ligands within Confined Microenvironments (e.g., Metal-Organic Frameworks, Metal-Organic Cages)

A frontier in catalysis involves confining phosphine ligands and their metal complexes within well-defined microenvironments, such as the pores of Metal-Organic Frameworks (MOFs) or the cavities of Metal-Organic Cages (MOCs). This strategy aims to combine the high activity and selectivity of homogeneous catalysts with the stability and recyclability of heterogeneous catalysts.

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked by organic molecules. Incorporating phosphine functionalities into the MOF structure can be achieved by designing linkers that contain a phosphine group. These phosphine-functionalized MOFs (P-MOFs) can then act as solid-state ligands, immobilizing metal catalysts within the porous framework. This site isolation can prevent catalyst deactivation and allows for reactions to be run in continuous flow systems. The ordered environment of the MOF can also influence reaction selectivity.

Metal-Organic Cages (MOCs) are discrete, soluble molecular capsules formed by coordinating metal ions with organic ligands. Phosphine-paneled cages have been synthesized, and their cavities can be tuned through post-assembly modification of the external phosphine groups (e.g., through oxidation or auration). This modification of the cage's exterior can strongly influence the guest-binding properties of the host's interior, demonstrating a sophisticated method for controlling molecular recognition and encapsulation. Constraining phosphines and their metal complexes within these microenvironments can modify reactivity and stability, opening new avenues for catalyst design.

Application of Machine Learning and Artificial Intelligence in this compound Catalyst Design

The traditional trial-and-error approach to catalyst discovery is time-consuming and expensive. Artificial intelligence (AI) and machine learning (ML) are rapidly transforming this landscape by enabling data-driven catalyst design and optimization. These computational tools can process vast datasets to uncover hidden structure-property relationships and predict the performance of new catalysts.

For phosphine ligands like this compound, ML models can be trained to predict key properties such as the Tolman electronic parameter (TEP), a measure of the ligand's electron-donating ability, with high accuracy and speed. Researchers are creating large virtual libraries and databases of phosphine ligands, such as the Metal–Phosphine Catalyst Database (MPCD) and the KRAKEN platform, which can be screened using ML to identify promising candidates for specific reactions.

The general workflow involves:

Data Collection: Gathering experimental or computationally generated data on a wide range of phosphine ligands and their performance in catalytic reactions.

Feature Engineering: Defining molecular descriptors that capture the essential steric and electronic features of the ligands.

Model Training: Using ML algorithms, such as graph neural networks or kernel ridge regression, to learn the relationship between the ligand descriptors and catalytic activity.

Prediction and Screening: Applying the trained model to screen vast chemical spaces of potential ligands to identify novel, high-performance catalysts.

This approach has been successfully used to identify optimal ligands for C-H activation and cross-coupling reactions, demonstrating the power of AI to accelerate the discovery of next-generation catalysts.

| AI/ML Application | Description | Impact on Catalyst Design |

|---|---|---|

| Predictive Modeling | Training models to predict catalyst properties (e.g., activity, selectivity) based on ligand structure. researchgate.net | Accelerates screening by replacing some costly experiments with fast computational predictions. |

| Virtual Screening | Using trained models to evaluate massive databases of virtual ligands to find promising candidates. | Expands the search for new catalysts far beyond what is experimentally feasible. |

| Descriptor Development | Identifying and creating molecular representations that effectively capture ligand features for ML models. | Improves model accuracy and provides insights into key structure-activity relationships. |

| Inverse Design | Employing generative AI models to design novel catalyst structures with predefined target properties. | Shifts from screening existing compounds to creating entirely new, optimized catalysts. |

Investigations into Long-Term Stability and Practical Handling Considerations for this compound in Advanced Applications

While the catalytic potential of this compound is significant, its practical application hinges on its stability and safe handling. As a secondary dialkylphosphine, it is an air-sensitive, pyrophoric liquid, meaning it can ignite spontaneously on contact with air. This reactivity necessitates specialized handling techniques to prevent exposure to atmospheric oxygen and moisture.

Handling Procedures:

Inert Atmosphere: All manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using either a glove box or Schlenk line techniques.

Personal Protective Equipment (PPE): Appropriate PPE is mandatory, including chemical splash goggles, a face shield for high-risk operations, and flame-resistant lab coats (e.g., Nomex). Nitrile gloves, often worn under more robust neoprene or butyl rubber gloves, are also recommended.

Emergency Preparedness: An appropriate fire extinguisher (e.g., Class D for reactive metals, or dry powder) must be readily accessible, and users must be familiar with the location and operation of safety showers and eyewashes.

Stability Considerations: The long-term stability of this compound and its complexes is a critical factor for industrial applications and storage. Stability studies are essential to determine a product's shelf life and appropriate storage conditions. These studies typically evaluate how factors like temperature, humidity, and light affect the quality of the substance over time. For pharmaceutical applications, regulatory bodies like the ICH provide detailed guidelines for conducting long-term, intermediate, and accelerated stability tests. While not a pharmaceutical itself, the principles are applicable to ensuring the quality and reliability of this compound as a reagent or ligand in advanced manufacturing processes. The oxidation of the phosphine is a primary degradation pathway, and its sensitivity to oxidation by air and other reagents like hydroperoxides must be considered. One strategy to improve handling and stability is the use of air-stable phosphonium (B103445) salts, which can release the free phosphine in situ under reaction conditions. ua.edu

Q & A

Q. What are the standard spectroscopic and analytical techniques for characterizing di-iii-butylphosphine, and how should researchers interpret key spectral data?

To confirm the identity and purity of di--butylphosphine, researchers should employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P), infrared (IR) spectroscopy, and mass spectrometry (MS). For ³¹P NMR, the phosphorus chemical shift typically falls within -20 to -40 ppm for alkylphosphines, depending on substituents. IR peaks for P-H bonds (if present) appear near 2300–2400 cm⁻¹. MS fragmentation patterns should align with the molecular ion [M+H]⁺. Cross-referencing with literature data and using high-purity solvents (e.g., deuterated chloroform) are critical to avoid artifacts. For novel derivatives, single-crystal X-ray diffraction provides definitive structural confirmation .

Q. How should researchers design experiments to evaluate di-iii-butylphosphine’s ligand properties in transition-metal catalysis?

Begin by testing the ligand’s coordination behavior with metals like palladium, nickel, or platinum in model reactions (e.g., Suzuki-Miyaura coupling). Key variables include:

- Ligand-to-metal ratio : Optimize between 1:1 and 2:1.

- Solvent polarity : Compare polar (e.g., DMF) vs. nonpolar (e.g., toluene) solvents.

- Temperature : Assess catalytic activity at 25–100°C. Monitor reaction progress via GC-MS or HPLC, and characterize metal-ligand complexes using X-ray crystallography or EXAFS. Include control experiments with established ligands (e.g., PPh₃) for benchmarking .

Q. What safety protocols are essential when handling di-iii-butylphosphine in laboratory settings?

Di--butylphosphine is pyrophoric and moisture-sensitive. Use inert-atmosphere techniques (glovebox/Schlenk line) and ensure proper ventilation. Store under argon or nitrogen at -20°C. Equip labs with fire-resistant materials, and train personnel in spill containment (e.g., using dry sand or specialized absorbents). Regularly calibrate gas detectors for phosphine (PH₃) emissions, a potential decomposition byproduct .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical (DFT) and experimental data in di-iii-butylphosphine’s coordination behavior?

Discrepancies often arise from solvent effects, relativistic corrections, or basis-set limitations in computational models. To address this:

- Refine computational parameters : Include solvation models (e.g., COSMO) and relativistic pseudopotentials for heavy metals.

- Validate with spectroscopy : Compare calculated IR/Raman spectra with experimental data.

- Collaborate across disciplines : Partner with computational chemists to reconcile steric/electronic descriptors (e.g., Tolman angles) with observed reactivity .

Q. What strategies are effective for optimizing the synthesis of di-iii-butylphosphine derivatives with enhanced air stability?

Incorporate sterically bulky substituents (e.g., 2,6-diisopropylphenyl) or electron-withdrawing groups to reduce oxidation susceptibility. Monitor air stability via accelerated aging tests (exposure to O₂ at 50°C) and characterize degradation products with ³¹P NMR. Alternative synthetic routes, such as using Grignard reagents or phosphine-borane adducts, can improve yields and purity .

Q. How should researchers address conflicting literature reports on di-iii-butylphosphine’s reactivity in cross-coupling reactions?

Conduct a systematic meta-analysis of published protocols, focusing on:

- Catalyst preactivation : Compare pre-reduced vs. in situ-generated metal complexes.

- Substrate scope : Test electron-deficient vs. electron-rich aryl halides.

- Additive effects : Evaluate the role of bases (e.g., K₂CO₃ vs. Cs₂CO₃). Use statistical tools (e.g., Design of Experiments) to identify critical variables and publish corrigenda to resolve ambiguities .

Methodological Guidance

Q. What steps ensure reproducibility when synthesizing di--butylphosphine-metal complexes?

- Detailed reporting : Document stoichiometry, reaction time, and purification methods (e.g., column chromatography vs. recrystallization).

- Standardize characterization : Provide full spectroscopic data (NMR, MS) in supplementary materials.

- Peer validation : Share protocols with independent labs for cross-verification .

Q. How can researchers leverage computational chemistry to predict di-iii-butylphosphine’s behavior in novel catalytic systems?

Use density functional theory (DFT) to calculate:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.